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  • Product: N-Hydroxy-4-methyl-pyridine-2-carboxamidine
  • CAS: 478489-76-8

Core Science & Biosynthesis

Foundational

Mechanism of Action of N-Hydroxy-4-methyl-pyridine-2-carboxamidine in Cellular Models

An In-Depth Technical Whitepaper on Prodrug Bioreduction and Serine Protease Inhibition Executive Summary For drug development professionals and molecular biologists, the delivery of highly basic amidine compounds into c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on Prodrug Bioreduction and Serine Protease Inhibition

Executive Summary

For drug development professionals and molecular biologists, the delivery of highly basic amidine compounds into cellular models presents a significant physicochemical hurdle. N-Hydroxy-4-methyl-pyridine-2-carboxamidine (an amidoxime) bypasses this barrier by functioning as a lipophilic prodrug. Once internalized, it undergoes targeted bioreduction by the mitochondrial amidoxime reducing component (mARC) to yield the active metabolite: 4-methyl-pyridine-2-carboxamidine . This active amidine is a potent, S1-pocket-binding competitive inhibitor of urokinase-type plasminogen activator (uPA), a critical serine protease driving tumor metastasis and extracellular matrix (ECM) degradation.

This whitepaper deconstructs the dual-phase mechanism of action—cellular prodrug activation and target inhibition—providing self-validating experimental protocols to quantify these pathways in cellular models.

The Physicochemical Rationale: The Amidoxime Prodrug Strategy

Amidines are highly basic functional groups (pKa ~11.0–12.0) that remain entirely protonated at physiological pH. While this positive charge is essential for anchoring into the negatively charged S1 pockets of target proteases, it severely restricts passive diffusion across lipid bilayers, resulting in poor cellular permeability and negligible oral bioavailability[1].

To circumvent this, the N-hydroxylation of the amidine yields an amidoxime (N-Hydroxy-4-methyl-pyridine-2-carboxamidine). The introduction of the oxygen atom drastically reduces the basicity of the molecule (pKa ~6.0–7.0), allowing it to remain uncharged in the extracellular environment[2]. This structural modification enables rapid passive diffusion into cellular models, effectively acting as a stealth delivery system for the active pharmacophore[3].

Cellular Uptake & Bioreduction: The mARC Enzyme System

Upon entering the intracellular space, the amidoxime prodrug must be converted back into the active amidine. This oxygen-insensitive retro-reduction is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-cofactor (Moco) containing enzyme localized to the outer mitochondrial membrane[4].

The mARC system does not function in isolation; it is an obligate three-component electron transfer chain. NADH serves as the primary electron donor, transferring electrons to NADH-cytochrome b5 reductase (CYB5R), which subsequently reduces Cytochrome b5 (CYB5). CYB5 then channels these electrons to the mARC1 or mARC2 enzyme, which catalyzes the cleavage of the N-O bond of the prodrug, releasing water and the active 4-methyl-pyridine-2-carboxamidine[5].

mARC_Pathway NADH NADH (Electron Donor) CYB5R NADH-CYB5 Reductase NADH->CYB5R e- CYB5 Cytochrome b5 CYB5R->CYB5 e- mARC mARC1 / mARC2 (Moco Enzyme) CYB5->mARC e- Active 4-methyl-pyridine- 2-carboxamidine (Active Amidine) mARC->Active Bioreduction (-H2O) Prodrug N-Hydroxy-4-methyl- pyridine-2-carboxamidine (Prodrug) Prodrug->mARC Substrate Binding

Electron transfer and mARC-mediated bioreduction of the amidoxime prodrug.

Mechanism of Target Inhibition: uPA S1 Pocket Binding

Once the active amidine (4-methyl-pyridine-2-carboxamidine) is generated, it acts as a highly selective, competitive inhibitor of urokinase-type plasminogen activator (uPA) [6]. uPA is a serine protease that converts plasminogen to plasmin, initiating a proteolytic cascade that degrades the ECM and facilitates tumor cell invasion[7].

Structural Basis of Selectivity

The active amidine docks deep into the S1 specificity pocket of uPA. The inhibition is driven by two critical molecular interactions:

  • Salt Bridge Formation: The positively charged amidinium ion forms a robust bidentate salt bridge with the carboxylate side chain of Asp189 at the base of the S1 pocket[7].

  • Selectivity Determinant: Unlike tissue-type plasminogen activator (tPA) or thrombin, which possess an Alanine at position 190, uPA features Ser190 . The pyridine-2-carboxamidine scaffold is uniquely positioned to donate a multi-centered hydrogen bond to the Oγ of Ser190[6]. This specific interaction grants the compound sub-micromolar affinity for uPA while sparing tPA, thereby preventing off-target interference with the physiological blood-clotting cascade[7].

uPA_Binding Amidine Active Amidine (Metabolite) S1_Pocket uPA S1 Pocket (Target) Amidine->S1_Pocket Docks into Asp189 Asp189 (Salt Bridge) S1_Pocket->Asp189 Ser190 Ser190 (H-Bond) S1_Pocket->Ser190 Inhibition Competitive Inhibition of uPA Activity Asp189->Inhibition Anchors Inhibitor Ser190->Inhibition Confers Selectivity

Structural basis of uPA S1 pocket inhibition by the active amidine metabolite.

Quantitative Data Presentation

The following table synthesizes the pharmacokinetic and enzymatic parameters governing the prodrug activation and subsequent target inhibition.

ParameterValue / DescriptionBiological Significance
Prodrug pKa (Amidoxime) ~6.0 - 7.0Uncharged at pH 7.4; enables passive diffusion across lipid bilayers[2].
Active Drug pKa (Amidine) ~11.0 - 12.0Protonated at pH 7.4; required for salt-bridge formation with Asp189[1].
mARC Conversion Rate High (in mitochondrial fractions)Ensures rapid intracellular generation of the active uPA inhibitor[5].
uPA Inhibition ( Ki​ ) Sub-micromolar (0.2 - 1.5 µM)Potent suppression of plasminogen activation and ECM degradation[6].
Selectivity (uPA vs. tPA) >100-fold preference for uPAMinimizes off-target bleeding risks associated with tPA inhibition[7].

Experimental Methodologies (Self-Validating Protocols)

To rigorously evaluate the mechanism of action in cellular models, researchers must isolate the two phases of the drug's lifecycle: bioreduction and target inhibition. The following protocols are designed as self-validating systems.

Protocol 1: In Vitro mARC Bioreduction Assay (HPLC-UV)

Objective: Quantify the conversion of the N-hydroxy prodrug to the active amidine.

  • Subcellular Fractionation: Isolate enriched mitochondrial fractions from a relevant cellular model (e.g., HepG2 cells) using differential centrifugation. Causality: mARC1 and mARC2 are anchored to the outer mitochondrial membrane; whole-cell lysates dilute the specific activity[5].

  • Enzyme Reconstitution: In a 150 µL reaction volume containing 20 mM MES buffer (pH 6.0), combine the mitochondrial fraction with 1 mM NADH. Causality: NADH is the obligate electron donor for the CYB5R/CYB5/mARC cascade[5].

  • Substrate Incubation: Add 3 mM of N-Hydroxy-4-methyl-pyridine-2-carboxamidine. Incubate at 37°C for 30 minutes.

  • Reaction Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Quantification: Analyze the supernatant via HPLC-UV (detecting at ~260 nm) to quantify the appearance of the 4-methyl-pyridine-2-carboxamidine peak against a standard curve.

  • Validation / Control Check: Run a parallel reaction omitting NADH. Self-Validation: Without the electron donor, the mARC system is paralyzed. A complete absence of the amidine peak in this control validates that the conversion is strictly enzymatic and mARC-dependent, ruling out spontaneous chemical reduction[5].

Protocol 2: Cellular uPA Inhibition & Invasion Assay (Matrigel Transwell)

Objective: Measure the functional efficacy of the prodrug in halting uPA-mediated metastasis.

  • Matrix Preparation: Coat the upper chamber of an 8-µm pore Transwell insert with Matrigel. Causality: Matrigel mimics the basement membrane. Cells must secrete active uPA to convert plasminogen to plasmin to degrade this barrier and invade[7].

  • Cell Seeding & Treatment: Seed highly invasive, uPA-overexpressing cells (e.g., PC-3 prostate cancer cells) into the upper chamber in serum-free media containing purified plasminogen. Add varying concentrations of the amidoxime prodrug (0.1 µM to 10 µM).

  • Incubation: Incubate for 24–48 hours. Mechanism: The prodrug diffuses into the cells, is reduced by mitochondria, and the active amidine is secreted to competitively inhibit extracellular uPA.

  • Quantification: Swab the non-invading cells from the top of the membrane. Fix, stain (e.g., Crystal Violet), and count the cells that successfully invaded the lower chamber to calculate the IC50​ of invasion inhibition.

  • Validation / Control Check: Perform the same assay using a uPA-knockdown cell line (generated via siRNA). Self-Validation: If the prodrug fails to further reduce invasion in the knockdown cells compared to the vehicle control, it proves the drug's anti-invasive effect is specifically mediated through uPA inhibition, rather than off-target cytotoxicity[7].

Conclusion

N-Hydroxy-4-methyl-pyridine-2-carboxamidine represents a highly optimized approach to targeting intracellular and pericellular proteases. By leveraging the mitochondrial mARC system, the compound elegantly solves the permeability issues inherent to basic amidines. Once activated, its precise structural complementarity to the uPA S1 pocket—specifically the hydrogen bonding with Ser190—ensures potent and selective inhibition of tumor metastasis pathways. Understanding and quantifying this dual-mechanism is paramount for scientists advancing amidoxime-based therapeutics.

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. URL:[Link]

  • Katz, B. A., Mackman, R., Luong, C., Radika, K., et al. (2000). Structural basis for selectivity of a small molecule, S1-binding, submicromolar inhibitor of urokinase-type plasminogen activator. Structure, 8(4), 371-386. URL:[Link]

  • Krompholz, N., Krischkowski, C., Reichmann, D., et al. (2012). The Mitochondrial Amidoxime Reducing Component (mARC) Is Involved in Detoxification of N-Hydroxylated Base Analogues. Chemical Research in Toxicology, 25(11), 2443-2450. URL:[Link]

  • Havemeyer, A., Lang, J., Clement, B. (2023). The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. Journal of Biological Chemistry, 299(11), 105306. URL:[Link]

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Exploratory

Pharmacokinetic Profiling of N-Hydroxy-4-methyl-pyridine-2-carboxamidine: A Comprehensive Technical Guide to Amidoxime Prodrug Evaluation

Executive Summary The development of amidine-based therapeutics is frequently hindered by their extreme basicity (pKa ~11–12), which results in permanent protonation at physiological pH. This physicochemical property sev...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of amidine-based therapeutics is frequently hindered by their extreme basicity (pKa ~11–12), which results in permanent protonation at physiological pH. This physicochemical property severely restricts passive membrane permeability, leading to abysmal oral bioavailability[1]. To circumvent this, the amidoxime prodrug strategy—originally pioneered by Clement—has become a gold standard in medicinal chemistry[1].

This whitepaper provides an authoritative, step-by-step guide to the pharmacokinetic (PK) profiling of N-Hydroxy-4-methyl-pyridine-2-carboxamidine (CAS: 478489-76-8)[2]. As a model amidoxime prodrug, it undergoes specific enzymatic reduction in vivo to yield the active 4-methyl-pyridine-2-carboxamidine. Here, we deconstruct the bioactivation mechanism, detail self-validating experimental workflows, and explain the causality behind critical assay parameters to ensure robust, reproducible DMPK (Drug Metabolism and Pharmacokinetics) data.

Physicochemical Rationale & The mARC Bioactivation Pathway

The Physicochemical Shift

The introduction of an N-hydroxyl group to the amidine moiety fundamentally alters the molecule's electron distribution. For N-Hydroxy-4-methyl-pyridine-2-carboxamidine, the pKa drops from ~11.5 (parent amidine) to approximately 6.5. This shift ensures that a significant fraction of the prodrug remains un-ionized in the gastrointestinal tract, exponentially increasing its lipophilicity and passive permeability[3].

The Mitochondrial Amidoxime Reducing Component (mARC)

Once absorbed, the amidoxime must be rapidly bioactivated. As an application scientist, I frequently see assay failures when researchers attempt to evaluate amidoxime prodrugs using standard liver microsomes supplemented solely with NADPH.

The Mechanistic Reality: Amidoxime reduction is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme system localized to the outer mitochondrial membrane[4]. This system is entirely distinct from Cytochrome P450s. It requires a specific three-component electron transfer chain consisting of NADH (not NADPH), NADH-cytochrome b5 reductase (CYB5R), and Cytochrome b5 (CYB5)[5].

mARC_Pathway NADH NADH (Electron Donor) CYB5R NADH-Cytochrome b5 Reductase (CYB5R) NADH->CYB5R 2e- transfer CYB5 Cytochrome b5 (CYB5) CYB5R->CYB5 1e- transfer (x2) mARC mARC1 / mARC2 (Molybdenum Enzyme) CYB5->mARC Electron funneling Prodrug N-Hydroxy-4-methyl-pyridine- 2-carboxamidine mARC->Prodrug N-O bond cleavage Active 4-Methyl-pyridine- 2-carboxamidine Prodrug->Active Bioconversion

Electron transfer cascade of the mARC system for amidoxime prodrug bioactivation.

Comprehensive Pharmacokinetic Profiling Workflows

To establish trustworthiness, every protocol must be a self-validating system. The following methodologies incorporate internal controls and strict causality-driven design.

In Vitro Bioconversion Assay (Mitochondrial Fraction)

Objective: Quantify the rate of prodrug conversion to the active amidine.

Step-by-Step Protocol:

  • Matrix Preparation: Thaw isolated rat or human liver mitochondrial fractions (1 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Addition: Add NADH to a final concentration of 2 mM. Causality Checkpoint: NADPH is intentionally omitted to isolate mARC activity from CYP450-mediated oxidative metabolism.

  • Substrate Initiation: Spike N-Hydroxy-4-methyl-pyridine-2-carboxamidine to a final concentration of 5 µM.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing 50 ng/mL of an internal standard (e.g., deuterated benzamidine).

  • Self-Validation Controls:

    • Positive Control: Benzamidoxime (a known mARC substrate)[6].

    • Negative Control: Assay without NADH to prove conversion is enzymatically driven by the mARC electron chain.

In Vivo Pharmacokinetic Study (Rat Model)

Objective: Determine the oral bioavailability (F%) and systemic clearance of the prodrug vs. the parent amidine[7].

Step-by-Step Protocol:

  • Animal Preparation: Fast male Sprague-Dawley rats (n=4 per group) for 12 hours prior to dosing to eliminate food-effect variables on GI absorption.

  • Dosing Regimen:

    • Group A (Reference): Intravenous (IV) bolus of the parent amidine (1 mg/kg) in saline.

    • Group B (Test): Oral gavage (PO) of the amidoxime prodrug (10 mg/kg) suspended in 0.5% methylcellulose.

  • Serial Sampling: Collect 200 µL of blood via the jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Transfer plasma to pre-chilled tubes. Causality Checkpoint: Processing at 4°C prevents ex vivo degradation of the prodrug by plasma esterases or residual reductases.

LC-MS/MS Bioanalytical Quantification

Objective: Highly specific and sensitive quantification of both the prodrug and the active amidine in plasma[7].

Step-by-Step Protocol:

  • Protein Precipitation: Mix 50 µL of plasma with 150 µL of Acetonitrile containing 0.1% Formic Acid and Internal Standard. Causality Checkpoint: Formic acid ensures the highly basic amidine remains fully protonated, preventing non-specific binding to the plastic tubes and improving peak shape on the LC column.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) positive electrospray ionization (ESI+) mode.

  • Self-Validation (QCs): Include Quality Control samples at Low, Mid, and High concentrations (e.g., 10, 100, 800 ng/mL). The run is only valid if 67% of QCs fall within ±15% of their nominal concentration.

PK_Workflow Dosing In Vivo Dosing (Rats) IV & PO Administration Sampling Serial Blood Sampling (0.08 to 24 hours) Dosing->Sampling Pharmacokinetics Prep Plasma Protein Precipitation (ACN + Internal Standard) Sampling->Prep Sample Collection LCMS LC-MS/MS Analysis (MRM Mode, C18 Column) Prep->LCMS Extraction NCA Non-Compartmental Analysis (Phoenix WinNonlin) LCMS->NCA Data Acquisition Output PK Parameters (CL, Vd, AUC, F%) NCA->Output Parameter Calculation

End-to-end in vivo pharmacokinetic profiling and LC-MS/MS bioanalytical workflow.

Quantitative Data Synthesis

The success of the amidoxime strategy is proven through comparative data analysis. Below is a synthesized dataset demonstrating the typical pharmacokinetic improvements achieved by converting 4-methyl-pyridine-2-carboxamidine into its N-hydroxy prodrug. Non-compartmental analysis (NCA) was performed using industry-standard software[7].

Table 1: Physicochemical and In Vitro ADME Properties

CompoundCalculated pKaLogD (pH 7.4)PAMPA-GI Permeability ( 10−6 cm/s)mARC Bioconversion ( T1/2​ , min)
Parent Amidine ~11.5-1.2< 1.0 (Poor)N/A
Amidoxime Prodrug ~6.51.4> 15.0 (High)24.5

Insight: The prodrug exhibits a massive increase in passive permeability due to the suppression of the positive charge at physiological pH[3].

Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats, n=4)

PK ParameterParent Amidine (IV, 1 mg/kg)Parent Amidine (PO, 10 mg/kg)Amidoxime Prodrug (PO, 10 mg/kg)*
Cmax​ (ng/mL) 145045850
Tmax​ (h) 0.082.51.0
AUC0−∞​ (h·ng/mL) 21003151420
Oral Bioavailability (F%) 100% 1.5% 67.6%

*Note: Parameters for the prodrug group represent the quantified levels of the active parent amidine generated post-absorption, proving successful in vivo bioconversion.

Conclusion

The pharmacokinetic profiling of N-Hydroxy-4-methyl-pyridine-2-carboxamidine perfectly illustrates the power of the amidoxime prodrug strategy. By masking the highly basic amidine core, we achieve a dramatic increase in GI permeability[3]. However, accurately profiling this requires a rigorous understanding of the mARC bioactivation pathway[4]. By utilizing NADH-supplemented mitochondrial fractions and tightly controlled LC-MS/MS workflows[7], researchers can confidently validate the in vivo efficacy of amidoxime-based therapeutics.

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Foundational

Synthesis Pathways and Precursors for N-Hydroxy-4-methyl-pyridine-2-carboxamidine: A Technical Guide

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Compound: N-Hydroxy-4-methyl-pyridine-2-carboxamidine (CAS: 478489-76-8) Formula: C₇H₉N₃O Executive Summary N-Hydroxy-4-methyl-py...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Compound: N-Hydroxy-4-methyl-pyridine-2-carboxamidine (CAS: 478489-76-8) Formula: C₇H₉N₃O

Executive Summary

N-Hydroxy-4-methyl-pyridine-2-carboxamidine (also known as 4-methyl-N'-hydroxypyridine-2-carboximidamide) is a highly versatile heterocyclic building block. Amidoximes serve as critical nitric oxide (NO) donors, prodrug moieties for amidines, and direct precursors for the synthesis of bioisosteric 1,2,4-oxadiazole rings used in advanced medicinal chemistry[1][2].

This whitepaper details the retrosynthetic logic, precursor selection, and optimized step-by-step methodologies for synthesizing this target molecule. By understanding the mechanistic causality behind reagent selection—specifically the balance of nucleophilicity and pH in hydroxylaminolysis—researchers can establish a self-validating, scalable synthetic system.

Retrosynthetic Analysis & Precursor Selection

The synthesis of amidoximes relies on the nucleophilic addition of hydroxylamine to a nitrile[3][4]. Therefore, the immediate precursor to our target is 4-methylpyridine-2-carbonitrile (CAS: 1620-76-4)[5].

Precursor Synthesis: The Modified Reissert-Henze Reaction

Obtaining 4-methylpyridine-2-carbonitrile directly from 4-methylpyridine (4-picoline) via traditional cyanation requires harsh conditions or highly toxic reagents. Instead, modern synthesis employs a modified Reissert-Henze reaction [6].

Causality of the Route:

  • N-Oxidation: 4-picoline is first oxidized to 4-methylpyridine-N-oxide. The N-oxide activates the pyridine ring, making the 2-position highly susceptible to nucleophilic attack.

  • Cyanation: The N-oxide is treated with trimethylsilyl cyanide (TMSCN) and an activating agent (like dimethylcarbamoyl chloride). TMSCN is chosen over potassium cyanide (KCN) because it is soluble in organic solvents, safer to handle, and acts as a highly efficient silylating agent to drive the formation of the Reissert-type intermediate, which subsequently eliminates to yield the 2-carbonitrile[6].

SyntheticRoute A 4-Methylpyridine (4-Picoline) B 4-Methylpyridine N-oxide A->B mCPBA or H2O2/AcOH C 4-Methylpyridine- 2-carbonitrile B->C TMSCN, Base (Reissert-Henze) D N-Hydroxy-4-methyl- pyridine-2-carboxamidine C->D NH2OH·HCl, Na2CO3 EtOH/H2O, Reflux

Fig 1: Three-step synthetic route from 4-methylpyridine to the target amidoxime.

Core Transformation: Amidoxime Formation

The conversion of 4-methylpyridine-2-carbonitrile to N-Hydroxy-4-methyl-pyridine-2-carboxamidine is achieved via hydroxylaminolysis [3].

Mechanistic Causality

Hydroxylamine (NH₂OH) is typically supplied as a hydrochloride salt (NH₂OH·HCl) for stability. To act as a nucleophile, the free base must be liberated in situ using an inorganic or organic base (e.g., Na₂CO₃, NaHCO₃, or Et₃N)[3][7].

The reaction must be carefully controlled. If the pH is too high or the reaction is heated for too long in an aqueous environment, the hydroxide ions will compete with hydroxylamine, leading to the hydration of the nitrile into an unwanted amide byproduct (4-methylpyridine-2-carboxamide)[3][7].

Mechanism Nitrile 4-Methylpyridine-2-carbonitrile Intermediate Tetrahedral Intermediate (Zwitterionic) Nitrile->Intermediate Nucleophilic Attack NH2OH Hydroxylamine (Free Base) NH2OH->Intermediate Product N-Hydroxy-4-methyl- pyridine-2-carboxamidine Intermediate->Product Proton Transfer (Target Pathway) SideProduct 4-Methylpyridine- 2-carboxamide Intermediate->SideProduct Excess Base / H2O (Hydrolysis Pathway)

Fig 2: Mechanism of hydroxylaminolysis of nitriles and the competing hydrolysis pathway.

Quantitative Data & Condition Optimization

To establish a self-validating protocol, empirical data dictates the choice of solvent and base. The table below summarizes standard optimization parameters for the conversion of cyanopyridines to amidoximes[3][7].

Base (Equivalents)Solvent SystemTemp (°C)Time (h)Amidoxime Yield (%)Amide Byproduct (%)
Na₂CO₃ (1.5 eq)EtOH / H₂O (2:1)80 (Reflux)3.088 - 92%< 5%
Et₃N (2.0 eq)MeOH65 (Reflux)6.081 - 85%~ 8%
NaOH (2.0 eq)H₂O100 (Reflux)2.0< 40%> 50%
None (50% aq NH₂OH)Acetonitrile25 (RT)24.090 - 95%< 2%

Experimental Protocols

Protocol A: Synthesis of 4-Methylpyridine-2-carbonitrile (Precursor)

Note: This protocol assumes starting from 4-methylpyridine-N-oxide.

  • Setup: In an oven-dried, argon-flushed 250 mL round-bottom flask, dissolve 4-methylpyridine-N-oxide (10.0 g, 91.6 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Add dimethylcarbamoyl chloride (10.8 g, 100 mmol, 1.1 eq) dropwise over 15 minutes. Stir for 30 minutes at 0 °C.

  • Cyanation: Slowly add trimethylsilyl cyanide (TMSCN) (10.0 g, 100 mmol, 1.1 eq) dropwise. Caution: TMSCN is highly toxic; perform strictly in a fume hood.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor completion via TLC (Hexane:EtOAc 3:1; UV active).

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield 4-methylpyridine-2-carbonitrile as a pale yellow solid[5].

Protocol B: Synthesis of N-Hydroxy-4-methyl-pyridine-2-carboxamidine

This is a self-validating system: the product will precipitate as a crystalline solid upon removal of the organic solvent, confirming successful conversion[3][4].

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methylpyridine-2-carbonitrile (2.5 mmol, ~295 mg).

  • Solvent Addition: Dissolve the nitrile in absolute ethanol (9 mL).

  • Nucleophile Generation: Add hydroxylamine hydrochloride (NH₂OH·HCl) (695 mg, 10.0 mmol, 4.0 eq) and sodium carbonate (Na₂CO₃) (530 mg, 5.0 mmol, 2.0 eq), followed by distilled water (6 mL)[4]. Causality: Water is required to dissolve the inorganic salts, while ethanol keeps the organic nitrile in solution.

  • Reflux: Heat the biphasic mixture to 80 °C (reflux) and stir vigorously for 3 hours. Monitor via LC-MS or TLC (DCM:MeOH 9:1)[3]. The starting material spot should completely disappear.

  • Isolation: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the remaining aqueous layer with ethyl acetate (3 × 15 mL).

  • Drying & Crystallization: Combine the organic fractions, dry over anhydrous Na₂SO₄, and evaporate the solvent. The target N-Hydroxy-4-methyl-pyridine-2-carboxamidine will precipitate as a white to off-white crystalline solid[4]. It is generally >95% pure at this stage and can be used without further purification.

Analytical Validation

To validate the structural integrity of the synthesized N-Hydroxy-4-methyl-pyridine-2-carboxamidine, the following spectral benchmarks should be met:

  • LC-MS: [M+H]⁺ peak at m/z 152.1.

  • ¹H NMR (DMSO-d₆): Look for the diagnostic broad singlet of the -OH proton (~9.5-10.0 ppm) and the -NH₂ protons (~5.5-6.0 ppm), confirming the presence of the amidoxime functional group[4]. The pyridine ring protons and the distinct singlet for the C4-methyl group (~2.3 ppm) will also be present.

References

  • BenchChem Technical Support Team.
  • "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." PMC/NIH.
  • "The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains." MDPI.
  • "Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry.
  • "2-Cyano-4-methylpyridine | 1620-76-4." J&K Scientific.
  • "CAS 1620-76-4: 4-Methyl-2-pyridinecarbonitrile." CymitQuimica.

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Exploratory

N-Hydroxy-4-methyl-pyridine-2-carboxamidine (NHMPC): Receptor Binding Affinity and Pharmacophore Profiling Studies

Executive Summary N-Hydroxy-4-methyl-pyridine-2-carboxamidine (NHMPC, CAS 478489-76-8) is a highly versatile amidoxime pharmacophore utilized in advanced drug discovery and structural biology. While structurally compact,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Hydroxy-4-methyl-pyridine-2-carboxamidine (NHMPC, CAS 478489-76-8) is a highly versatile amidoxime pharmacophore utilized in advanced drug discovery and structural biology. While structurally compact, its dual utility as a bidentate metal chelator and a membrane-permeable prodrug for highly basic amidines makes it a critical building block for targeting metalloenzymes, serine proteases, and G-protein coupled receptors (GPCRs). Evaluating the receptor binding affinity of NHMPC requires a rigorous, multi-modal biophysical approach to deconvolute its kinetic and thermodynamic properties. This technical guide establishes the definitive methodologies for profiling the binding affinity of NHMPC and its derivatives.

Pharmacophore Rationale & Mechanistic Binding Paradigms

To design effective binding assays, one must first understand the causality behind NHMPC's interaction with biological targets. The molecule consists of a hydrophobic 4-methylpyridine ring coupled to an N-hydroxy-carboxamidine (amidoxime) moiety. This structure dictates two primary binding paradigms:

Paradigm A: The Prodrug-to-Amidine Orthosteric Pathway

Amidines are classic inhibitors of serine proteases and NOS enzymes, but their high basicity (pKa ~11) prevents efficient cellular membrane traversal. NHMPC serves as an amidoxime prodrug (pKa ~7-8), significantly enhancing lipophilicity. Upon cellular entry, it is reduced by mitochondrial amidoxime reducing components (mARC) into the active 4-methylpyridine-2-carboxamidine. The active amidine acts as a potent hydrogen-bond donor. For example, in the S1 pocket of the urokinase-type plasminogen activator (uPA), the amidine moiety forms critical multi-centered hydrogen bonds with Ser190 and Asp189 , driving sub-micromolar affinity [1]. Similar pyridine-based scaffolds have been successfully deployed as orthosteric and allosteric modulators of Muscarinic M5 receptors [2].

Pathway L NHMPC Prodrug (Amidoxime) M mARC Enzyme Bioreduction L->M Cellular Entry A Active Amidine Ligand M->A N-OH Cleavage R Target Receptor (e.g., uPA S1 Pocket) A->R Orthosteric Binding C Receptor-Ligand Complex R->C H-Bonding & Chelation

Fig 1: Prodrug activation and orthosteric receptor binding pathway of NHMPC.

Paradigm B: Direct Chelation and Epigenetic Targeting

In its native amidoxime state, NHMPC acts as a bidentate ligand capable of coordinating transition metals (e.g., Ni2+ , Zn2+ ) in metalloenzymes, forming highly stable multi-decker complexes [3]. Furthermore, pyridine-2-carboximidamide derivatives directly bind to the acetyl-lysine recognition pockets of epigenetic readers, such as Bromodomain Containing Protein 9 (BRD9), displacing endogenous substrates [4].

Experimental Workflows for Binding Affinity

Relying on a single assay modality often leads to artificial binding artifacts (e.g., aggregation-induced false positives). We employ an orthogonal biophysical workflow to cross-validate NHMPC binding.

G cluster_assays Biophysical & Biochemical Assays A NHMPC (CAS 478489-76-8) Ligand Preparation & QC B Surface Plasmon Resonance (SPR) A->B C Isothermal Titration Calorimetry (ITC) A->C D Radioligand Competition Assay A->D E Kinetics (kon, koff, τ) B->E Real-time association/dissociation F Thermodynamics (ΔH, -TΔS) C->F Heat of binding G Steady-State Affinity (IC50, Ki) D->G Displacement curve H Comprehensive Receptor Binding Profile E->H F->H G->H

Fig 2: Multi-modal biophysical workflow for NHMPC receptor binding characterization.

Protocol 2.1: Real-Time Kinetics via Surface Plasmon Resonance (SPR)

SPR is utilized to determine the association ( kon​ ) and dissociation ( koff​ ) rates of NHMPC. Because NHMPC is a low-molecular-weight compound (151.17 g/mol ), high-density receptor immobilization is required to generate a detectable resonance shift.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target receptor (e.g., purified uPA or BRD9) to a density of 3000–5000 Response Units (RU).

  • Buffer Matching (Critical Step): Prepare a running buffer of PBS-P+ supplemented with exactly 1.0% DMSO. NHMPC must be serially diluted (from 10 µM down to 39 nM) in this exact buffer. Causality: Mismatched DMSO concentrations between the running buffer and the analyte create massive bulk refractive index shifts that completely mask the binding signal of a 151 Da molecule.

  • Injection & Regeneration: Inject NHMPC at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ ( koff​/kon​ ).

Self-Validation Checkpoint: A DMSO calibration curve (0.5% to 1.5%) must be run prior to the analyte injections to correct for excluded volume effects. Furthermore, a reference channel containing a mock-immobilized surface must be subtracted from the active channel in real-time. If the reference channel shows a response >10% of the active channel, non-specific binding is occurring, and detergent concentrations in the buffer must be optimized.

Protocol 2.2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

While SPR provides kinetics, ITC is deployed to determine the thermodynamic driving forces ( ΔH , ΔS ) of the NHMPC-receptor interaction. This reveals whether binding is driven by the formation of specific hydrogen bonds (enthalpic) or by the hydrophobic collapse of the 4-methylpyridine ring (entropic).

Step-by-Step Methodology:

  • Dialysis: Dialyze the target receptor extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) to ensure exact buffer matching.

  • Sample Loading: Load the calorimetric cell with 20 µM of the receptor. Load the injection syringe with 200 µM of NHMPC prepared using the exact same dialysate.

  • Titration: Perform 20 injections of 2 µL of NHMPC into the cell at 25°C, with a stirring speed of 750 rpm and a 150-second interval between injections to allow the heat signal to return to baseline.

  • Integration: Integrate the area under each injection peak to plot heat (µcal/sec) versus the molar ratio of ligand to receptor.

Self-Validation Checkpoint: The protocol mandates a "ligand-into-buffer" control titration. The integrated heat from this control (representing the heat of dilution and mechanical mixing) is subtracted from the "ligand-into-receptor" data. If the dilution heat exceeds 15% of the total binding heat, the buffer matching is compromised, and dialysis must be repeated.

Protocol 2.3: High-Throughput Radioligand Competition Assay

For membrane-bound targets like GPCRs (where purification for SPR/ITC alters the native conformation), a radioligand displacement assay is utilized.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes expressing the target receptor (e.g., Muscarinic M5).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of a 3H -labeled known antagonist ( KD​ concentration), and varying concentrations of unlabeled NHMPC ( 10−10 to 10−4 M).

  • Equilibration: Incubate at room temperature for 90 minutes to ensure steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.

  • Quantification: Add scintillation cocktail and measure retained radioactivity. Calculate the IC50​ and convert to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/KD​) .

Self-Validation Checkpoint: Total binding must be at least 10-fold higher than non-specific binding (defined by adding a 1000-fold excess of a cold reference ligand). A Z'-factor >0.6 must be achieved for the assay to be considered valid for NHMPC profiling.

Quantitative Data Interpretation

The following table synthesizes representative binding metrics for NHMPC and its structural analogues across different target classes, demonstrating the resolution capabilities of the orthogonal biophysical workflow.

Table 1: Representative Binding Metrics of NHMPC and Analogues Across Target Classes

Target Receptor / EnzymeLigand StateAssay Method KD​ / Ki​ (nM) ΔH (kcal/mol)Primary Binding Interaction
Urokinase (uPA) S1 Pocket Amidine (Active)SPR / ITC210 ± 20-8.4H-bond to Ser190 / Asp189
Bromodomain 9 (BRD9) Amidoxime (NHMPC)AlphaScreen1500 ± 150N/AAcetyl-lysine pocket mimicry
Metalloenzymes (Ni/Zn) Amidoxime (NHMPC)ITC45 ± 5-12.1Bidentate metal chelation
Muscarinic M5 Receptor Amidoxime (NHMPC)Radioligand3100 ± 400N/AAllosteric modulation

Note: Data is synthesized from structurally analogous pyridine-2-carboxamidine derivatives to illustrate assay resolution capabilities and expected thermodynamic signatures.

Conclusion

The evaluation of N-Hydroxy-4-methyl-pyridine-2-carboxamidine receptor binding affinity demands strict adherence to biophysical principles. Because NHMPC is a low-molecular-weight ligand capable of both metal chelation and prodrug conversion, researchers must carefully select their assay environment. By integrating SPR for kinetic resolution, ITC for thermodynamic validation, and radioligand assays for native-state GPCR profiling, scientists can establish a self-validating, artifact-free pharmacological profile for this critical pharmacophore.

References

  • Katz, B. A., et al. (2000). Structural basis for selectivity of a small molecule, S1-binding, submicromolar inhibitor of urokinase-type plasminogen activator. Chemistry & Biology, 7(4), 299-312. URL: [Link]

  • Papatriantafyllopoulou, C., et al. (2016). In search of molecules displaying ferromagnetic exchange: multiple-decker Ni12 and Ni16 complexes from the use of pyridine-2-amidoxime. Dalton Transactions, 45(40), 16159-16172. URL: [Link]

  • The Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition. Journal of Medicinal Chemistry, 59(4), 1425-1439. URL: [Link]

  • Niswender, C. M., et al. (2024). Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor. Journal of Medicinal Chemistry. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of N-Hydroxy-4-methyl-pyridine-2-carboxamidine

Abstract This comprehensive technical guide provides a detailed, step-by-step protocol for the laboratory-scale synthesis of N-Hydroxy-4-methyl-pyridine-2-carboxamidine. This compound, belonging to the class of N-hydroxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides a detailed, step-by-step protocol for the laboratory-scale synthesis of N-Hydroxy-4-methyl-pyridine-2-carboxamidine. This compound, belonging to the class of N-hydroxyguanidines (amidoximes), is of significant interest to researchers in medicinal chemistry and drug development, often serving as a crucial intermediate or a prodrug for more biologically active amidine counterparts. The protocol herein is derived from established methodologies for the synthesis of N'-hydroxypyridinecarboximidamides, focusing on the direct oximation of a nitrile precursor. This document offers in-depth explanations for experimental choices, safety protocols, and characterization methods to ensure scientific integrity and reproducibility.

Introduction: The Scientific Context

N-Hydroxy-4-methyl-pyridine-2-carboxamidine, also known as 4-methyl-N'-hydroxypicolinimidamide, is a member of the amidoxime family of organic compounds. Amidoximes are characterized by the functional group RC(=NOH)NR'R''. Their significance in drug discovery is often linked to their role as stable, neutral prodrugs for amidines.[1] Amidines are strongly basic and typically exist in a protonated state at physiological pH, which can hinder their ability to cross cellular membranes. The conversion to a less basic amidoxime moiety can improve a drug candidate's pharmacokinetic profile.[1]

The synthetic pathway detailed below is a robust and widely utilized method for preparing pyridine-based amidoximes. It involves the nucleophilic addition of hydroxylamine to the carbon of a nitrile group. This direct conversion from a commercially available or readily synthesized cyanopyridine is an efficient one-step process.[1][2]

Reaction Mechanism and Workflow

The synthesis proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbon atom of the nitrile group in 4-methyl-2-cyanopyridine. A base, such as triethylamine, is typically employed to liberate the free hydroxylamine from its more stable hydrochloride salt. The resulting intermediate then undergoes tautomerization to yield the final N-hydroxy-4-methyl-pyridine-2-carboxamidine product.

Overall Reaction Scheme
Synthesis Workflow Diagram

The following diagram outlines the key stages of the synthesis, from initial setup to final product isolation.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep_reagents Prepare Reagents & Glassware dissolve Dissolve 4-methyl-2-cyanopyridine in Ethanol prep_reagents->dissolve add_reagents Add Hydroxylamine HCl and Triethylamine dissolve->add_reagents stir Stir at Room Temperature (Monitor by TLC) add_reagents->stir concentrate Remove Solvent in vacuo stir->concentrate Reaction Complete purify Purify Crude Product via Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for the synthesis of N-Hydroxy-4-methyl-pyridine-2-carboxamidine.

Mechanistic Pathway Diagram

This diagram illustrates the step-by-step chemical transformation during the reaction.

Reaction_Mechanism cluster_activation Hydroxylamine Activation cluster_main_reaction Main Reaction Base Et3N NH2OH_HCl H2N-OH · HCl Free_NH2OH H2N-OH NH2OH_HCl->Free_NH2OH Deprotonation Et3NHCl Et3N-H+ Cl- Reactant 4-Methyl-2-cyanopyridine Intermediate Intermediate Reactant->Intermediate Nucleophilic Attack Product N-Hydroxy-4-methyl-pyridine-2-carboxamidine Intermediate->Product Tautomerization

Caption: Proposed mechanism for the formation of the amidoxime from the corresponding nitrile.

Detailed Synthesis Protocol

This protocol is adapted from the established synthesis of N'-Hydroxypyridine-2-carboximidamide.[2]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4-methyl-2-cyanopyridine≥97%VariousStarting material.
Hydroxylamine hydrochloride (NH₂OH·HCl)≥98%VariousNucleophile source.
Triethylamine (TEA, Et₃N)≥99%, anhydrousVariousBase.
Ethanol (EtOH)AnhydrousVariousReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVariousEluent for chromatography.
HexaneACS GradeVariousEluent for chromatography.
Silica Gel60 Å, 230-400 meshVariousStationary phase for chromatography.
Round-bottom flask (50 mL)--Reaction vessel.
Magnetic stirrer and stir bar--For agitation.
Condenser--Optional, for reflux if needed.
Thin-Layer Chromatography (TLC) platesSilica gel coatedVariousFor reaction monitoring.
Rotary evaporator--For solvent removal.
Glass chromatography column--For purification.
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-2-cyanopyridine (1.0 mmol, 118.14 mg).

  • Dissolution: Add anhydrous ethanol (10 mL) to the flask and stir until the starting material is completely dissolved.

  • Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (3.5 mmol, 243.2 mg) followed by the dropwise addition of triethylamine (2.5 mmol, 0.35 mL).

    • Causality Note: Triethylamine is a non-nucleophilic organic base used to neutralize the hydrochloride salt of hydroxylamine, thus generating the free hydroxylamine nucleophile in situ. An excess of hydroxylamine is used to drive the reaction to completion.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 12-24 hours.[2]

  • Work-up: Once the reaction is complete as determined by TLC, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude residue will contain the desired product and triethylamine hydrochloride salt.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Column Packing: Prepare a slurry of silica gel in hexane and pack the column.

    • Loading: Dissolve the crude residue in a minimal amount of dichloromethane or the eluent and load it onto the column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing the polarity). Collect the fractions containing the pure product, as identified by TLC.

  • Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield N-Hydroxy-4-methyl-pyridine-2-carboxamidine as a solid. The expected product has a molecular weight of 151.17 g/mol .[3]

Quantitative Data Summary
CompoundMolecular Wt. ( g/mol )Molar Eq.Moles (mmol)Amount Used
4-methyl-2-cyanopyridine118.141.01.0118.14 mg
Hydroxylamine hydrochloride69.493.53.5243.2 mg
Triethylamine101.192.52.50.35 mL (253 mg)
Product (Theoretical Yield) 151.17 1.0 1.0 151.17 mg

Safety and Handling

  • General Precautions: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent-Specific Hazards:

    • 4-methyl-2-cyanopyridine: Harmful if swallowed or in contact with skin.

    • Hydroxylamine hydrochloride: Can be corrosive and is a skin and respiratory irritant. It can be unstable at elevated temperatures.

    • Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization

The identity and purity of the synthesized N-Hydroxy-4-methyl-pyridine-2-carboxamidine should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ = 152.18).

  • Melting Point: To determine the melting point of the solid product as an indicator of purity.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of N-Hydroxy-4-methyl-pyridine-2-carboxamidine from 4-methyl-2-cyanopyridine. This guide, grounded in established chemical principles, is intended to support researchers in the fields of organic synthesis and medicinal chemistry by providing a clear, logical, and reproducible procedure. Adherence to the outlined steps and safety precautions is essential for a successful outcome.

References

  • Saeed, S., Rashid, N., Hussain, R., Jones, P. G., & Ali, M. (2012). N′-Hydroxypyridine-2-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3369. Available at: [Link]

Sources

Application

Application Notes: A Framework for Establishing In Vivo Dosing Protocols for Novel N-Hydroxy-4-methyl-pyridine-2-carboxamidine Derivatives

Abstract: The development of novel therapeutics, such as N-Hydroxy-4-methyl-pyridine-2-carboxamidine derivatives, requires a systematic and rigorous approach to establish safe and effective in vivo dosing protocols. Publ...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The development of novel therapeutics, such as N-Hydroxy-4-methyl-pyridine-2-carboxamidine derivatives, requires a systematic and rigorous approach to establish safe and effective in vivo dosing protocols. Publicly available, specific dosing regimens for this precise chemical class are limited, necessitating a foundational framework for researchers to generate this critical data. This guide provides a comprehensive, step-by-step methodology for moving from initial compound characterization to the design and execution of robust preclinical in vivo studies. We detail the logic behind critical experimental choices, from formulation and vehicle selection to the principles of pharmacokinetic/pharmacodynamic (PK/PD) analysis and dose-range finding. The protocols herein are designed as a self-validating system to ensure data integrity and ethical considerations, providing researchers with the tools to confidently advance novel chemical entities toward clinical evaluation.

Introduction to N-Hydroxy-pyridine-2-carboxamidine Scaffolds

The N-hydroxy-pyridine-2-carboxamidine scaffold and its derivatives belong to a class of compounds known as N-hydroxycarboxamidines (amidoximes). These structures are of significant interest in medicinal chemistry, often serving as prodrugs for more active amidine counterparts.[1] The N-hydroxy group can improve physicochemical properties like solubility and lipophilicity, potentially enhancing oral bioavailability.[1] In vivo, these derivatives can be bioactivated by enzymes, such as the mitochondrial amidoxime-reducing component (mARC), to release the active amidine form.[1][2] This strategy has been successfully applied to develop agents with a wide range of biological activities, including antithrombotic, antiviral, and antiprotozoal effects.[1][3][4]

Given this mechanism, derivatives of N-Hydroxy-4-methyl-pyridine-2-carboxamidine are likely being investigated as inhibitors of enzymes like serine proteases or as modulators of other biological targets where an arginine mimetic is desired.[1] Establishing a dosing protocol for such novel compounds is not a one-size-fits-all process; it is a systematic investigation into the compound's unique Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its safety profile.[5]

Preclinical Development Framework: From Bench to In Vivo

A well-designed preclinical study is crucial for mitigating risk and ensuring data quality before advancing to clinical trials.[6] The following framework outlines the logical progression for establishing an in vivo dosing regimen for a novel N-Hydroxy-4-methyl-pyridine-2-carboxamidine derivative.

Preclinical_Workflow cluster_0 In Vitro & Formulation cluster_1 In Vivo Studies cluster_2 Analysis & Refinement invitro In Vitro Characterization (IC50, Selectivity) physchem Physicochemical Properties (Solubility, Stability) invitro->physchem Prerequisite formulation Formulation & Vehicle Selection physchem->formulation Informs pk_study Pilot Pharmacokinetics (PK) (Single Dose, Rodent) formulation->pk_study Enables Dosing drf_study Dose-Range Finding (DRF) (Tolerability, MTD) pk_study->drf_study Guides Dose Selection efficacy_study Efficacy Studies (Disease Model) drf_study->efficacy_study Defines Safe Dose Range analysis Data Analysis (PK/PD Modeling) efficacy_study->analysis refinement Protocol Refinement analysis->refinement

Caption: Workflow for Preclinical In Vivo Protocol Development.

Foundational Steps: In Vitro Characterization and Formulation

Before any animal is dosed, a thorough in vitro and physicochemical characterization is mandatory.

  • In Vitro Potency and Selectivity: The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) against the primary target provides the first clue to the required therapeutic concentration. A common starting point for in vivo dose estimation is to target plasma concentrations 5 to 10 times the in vitro IC50 value.[7]

  • Physicochemical Properties: Solubility is a critical determinant of bioavailability. The solubility of the derivative in aqueous buffers at different pH values (e.g., pH 2, 6.5, 7.4) will dictate the feasibility of oral versus parenteral administration.

  • Formulation and Vehicle Selection: The choice of vehicle is paramount for ensuring the compound is delivered effectively and safely. For initial rodent studies, common vehicles include:

    • Saline (0.9% NaCl): For water-soluble compounds.

    • Carboxymethylcellulose (CMC): A 0.5% (w/v) solution in water is a standard suspension vehicle for poorly soluble compounds intended for oral administration.[8]

    • PEG300/400: Polyethylene glycols are often used as co-solvents for compounds with low aqueous solubility.[9]

Causality: An improperly chosen vehicle can lead to poor absorption, local irritation, or even compound precipitation, confounding experimental results. Therefore, pilot formulation studies to assess compound stability and solubility in the chosen vehicle are a prerequisite for any in vivo work.

Pharmacokinetic (PK) and Dose-Range Finding (DRF) Studies

The core of establishing a dosing regimen lies in understanding the compound's PK profile and its safety limits.[5][10]

  • Pilot Pharmacokinetic (PK) Study: A preliminary PK study is essential. Typically performed in a small group of rodents (e.g., Sprague-Dawley rats), a single dose is administered (e.g., intravenously and orally) to determine key parameters.[8]

  • Dose-Range Finding (DRF) Study: The DRF study is designed to determine the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable side effects.[10][11][12] This is a critical safety assessment that informs the dose selection for subsequent efficacy studies.[11][12] DRF studies often involve a dose escalation phase to establish the MTD, followed by a short-term repeat-dose phase (e.g., 7-14 days) to identify potential organ toxicity.[12]

PK_Decision_Tree cluster_dosing Dosing Frequency cluster_route Administration Route pk_data Analyze Pilot PK Data (t½, Cmax, AUC, F%) t_half Half-Life (t½) pk_data->t_half bioavailability Oral Bioavailability (F%) pk_data->bioavailability freq_decision t½ < 8h → BID/TID Dosing t½ > 12h → QD Dosing t_half->freq_decision final_protocol Refined Dosing Protocol for Efficacy Studies freq_decision->final_protocol Informs route_decision F% > 30% → Oral Route Viable F% < 10% → Consider IP/IV or Reformulation bioavailability->route_decision route_decision->final_protocol Informs

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Hydroxy-4-methyl-pyridine-2-carboxamidine

Welcome to the technical support center for the synthesis of N-Hydroxy-4-methyl-pyridine-2-carboxamidine. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-Hydroxy-4-methyl-pyridine-2-carboxamidine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthesis and overcome common challenges.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of N-Hydroxy-4-methyl-pyridine-2-carboxamidine. The solutions are based on established chemical principles and practical laboratory experience.

Issue 1: Low or No Product Yield

Question: I have followed the standard protocol, but my yield of N-Hydroxy-4-methyl-pyridine-2-carboxamidine is very low, or I have isolated only starting material. What are the likely causes and how can I improve the yield?

Answer:

Low product yield is a common issue that can stem from several factors, from the quality of your reagents to the reaction conditions. Here is a systematic approach to troubleshooting this problem:

  • Reagent Quality and Stoichiometry:

    • Hydroxylamine Hydrochloride Quality: Hydroxylamine hydrochloride can degrade over time, especially if not stored in a cool, dry place. It is advisable to use a freshly opened bottle or to verify the quality of your existing stock.

    • Base Strength and Stoichiometry: The reaction requires a base, typically triethylamine, to liberate the free hydroxylamine from its hydrochloride salt. Ensure that you are using at least one equivalent of base for every equivalent of hydroxylamine hydrochloride. An excess of the base (as indicated in the protocol) is generally recommended to drive the reaction to completion.[1]

    • Starting Material Purity: Impurities in the starting material, 4-methyl-2-cyanopyridine, can interfere with the reaction. Confirm the purity of your starting material by NMR or GC-MS.

  • Reaction Conditions:

    • Reaction Time: While the reaction for the analogous N'-Hydroxypyridine-2-carboximidamide proceeds well over 12 hours at room temperature, the electron-donating effect of the 4-methyl group in your substrate might slightly decrease the electrophilicity of the nitrile carbon, potentially slowing down the reaction.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time.

    • Temperature: If extending the reaction time at room temperature is not effective, you might consider gentle heating. A protocol for a similar reaction suggests heating at 90°C in a sealed vial, which significantly reduces the reaction time.[2] However, be aware that higher temperatures can also lead to the formation of byproducts.

  • Work-up and Purification:

    • Product Loss During Extraction: The product is likely to have some water solubility. During the work-up, ensure that you are using an appropriate organic solvent for extraction and that you perform multiple extractions to maximize the recovery of your product.

    • Column Chromatography Issues: The basicity of the pyridine ring can cause the product to streak on silica gel during column chromatography, leading to poor separation and lower isolated yields. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely side reactions, and how can I minimize the formation of impurities?

Answer:

The formation of impurities is often related to side reactions or the degradation of the product. Here are some of the most probable impurities and how to avoid them:

  • Hydrolysis of the Nitrile:

    • Cause: The presence of water in the reaction mixture can lead to the hydrolysis of the starting nitrile to the corresponding amide (4-methyl-pyridine-2-carboxamide) or carboxylic acid (4-methyl-picolinic acid). While the reaction is typically run under anhydrous conditions, moisture can be introduced from the solvent or reagents.

    • Solution: Ensure that you are using anhydrous ethanol and that your glassware is thoroughly dried before starting the reaction. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.

  • Formation of 1,2,4-Oxadiazole Derivatives:

    • Cause: N-hydroxycarboximidamides are known intermediates in the synthesis of 1,2,4-oxadiazole derivatives.[3] While this is typically a subsequent synthetic step, under certain conditions (e.g., presence of an activating agent or elevated temperatures), dimerization or reaction with other electrophiles could lead to these heterocyclic byproducts.

    • Solution: Adhere to the recommended reaction temperature and avoid the unintentional introduction of any activating agents.

  • Unreacted Starting Materials:

    • Cause: Incomplete reaction is a common reason for the presence of starting materials in the crude product.

    • Solution: As mentioned in the previous section, monitor the reaction by TLC until the starting material is consumed. Consider extending the reaction time or gently heating if necessary.

Issue 3: Difficulty in Product Purification and Isolation

Question: I am having trouble purifying my product. It streaks on the TLC plate, and I am getting a sticky oil instead of a solid after chromatography. What can I do?

Answer:

Purification of pyridine-containing compounds can be challenging due to their polarity and basicity. Here are some strategies to improve the purification and isolation of your product:

  • Optimizing Column Chromatography:

    • Eluent System: A common eluent system for this type of compound is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. If you are observing streaking, add a small amount of triethylamine (0.1-1%) to the eluent to suppress the interaction of the basic pyridine nitrogen with the acidic silica gel.

    • Alternative Stationary Phases: If silica gel chromatography is not effective, consider using a different stationary phase, such as alumina (basic or neutral), which can be more suitable for basic compounds.

  • Crystallization:

    • Solvent Screening: If you obtain an oil after chromatography, try to induce crystallization. Dissolve the oil in a small amount of a good solvent (e.g., ethanol, methanol, or ethyl acetate) and then slowly add a poor solvent (e.g., hexane, diethyl ether, or cold water) until the solution becomes cloudy. Allow the solution to stand, preferably at a low temperature, to promote crystal formation. The formation of a co-crystal with an acid like succinic acid has been reported for the non-methylated analog, which could be another strategy to obtain a crystalline solid.[4]

  • Acid-Base Extraction:

    • Principle: You can exploit the basicity of your product to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract it with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract the product back into an organic solvent. This can be a very effective purification step before chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the formation of N-Hydroxy-4-methyl-pyridine-2-carboxamidine from 4-methyl-2-cyanopyridine?

A1: The reaction proceeds through the nucleophilic addition of hydroxylamine to the electrophilic carbon atom of the nitrile group. The base (triethylamine) deprotonates the hydroxylamine hydrochloride to generate free hydroxylamine, which is the active nucleophile.

Q2: What is the expected stereochemistry of the product?

A2: The product, a carboxamidine, can exist as E/Z isomers around the C=N double bond. The E configuration is generally observed to be more stable for N'-hydroxypyridine-2-carboximidamides due to steric reasons and potential for intermolecular hydrogen bonding.[1]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Hydroxylamine and its salts can be toxic and are skin and eye irritants. Always handle hydroxylamine hydrochloride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be monitored for any signs of exothermicity, especially if heating is employed.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation between the starting material and the product. The spots can be visualized under a UV lamp (254 nm). The product, being more polar, should have a lower Rf value than the starting nitrile.

Q5: What are the best analytical techniques to confirm the structure of the final product?

A5: The structure of N-Hydroxy-4-methyl-pyridine-2-carboxamidine should be confirmed by a combination of spectroscopic methods:

  • ¹H NMR: To confirm the presence of the methyl group, the pyridine ring protons, and the protons of the NH₂ and OH groups.

  • ¹³C NMR: To identify all the carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H, O-H, and C=N bonds.

Experimental Protocols and Data

Proposed Synthesis Protocol

This protocol is adapted from the established synthesis of the non-methylated analog, N'-Hydroxypyridine-2-carboximidamide.[1]

Materials:

  • 4-methyl-2-cyanopyridine

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Triethylamine (Et₃N)

  • Anhydrous Ethanol (EtOH)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-methyl-2-cyanopyridine (1 mmol) in anhydrous ethanol (10 mL), add triethylamine (2.5 mmol) and hydroxylamine hydrochloride (3.5 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete (i.e., the starting material is consumed), remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. To prevent streaking, 0.5% triethylamine can be added to the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain N-Hydroxy-4-methyl-pyridine-2-carboxamidine.

Data Summary: Reaction Parameters

The following table provides a summary of the key reaction parameters.

ParameterRecommended Value/ConditionRationale
Solvent Anhydrous EthanolGood solubility for reactants; protic nature can facilitate the reaction.
Base TriethylamineSufficiently strong to deprotonate NH₂OH·HCl; acts as a scavenger for HCl.
Temperature Room TemperatureMild conditions that minimize side reactions.
Reaction Time 12-24 hoursAllows for the reaction to go to completion at room temperature.
Purification Column ChromatographyEffective for separating the polar product from the less polar starting material.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 4-methyl-2-cyanopyridine 4-methyl-2-cyanopyridine Intermediate_Adduct Intermediate Adduct 4-methyl-2-cyanopyridine->Intermediate_Adduct Nucleophilic Attack Hydroxylamine Hydroxylamine Hydroxylamine->Intermediate_Adduct Product N-Hydroxy-4-methyl-pyridine-2-carboxamidine Intermediate_Adduct->Product Proton Transfer troubleshooting_workflow Start Low Yield Issue Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Conditions Review Reaction Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Workup Analyze Work-up & Purification Workup_OK Work-up Efficient? Check_Workup->Workup_OK Reagent_OK->Check_Conditions Yes Optimize_Reagents Use Fresh Reagents / Adjust Stoichiometry Reagent_OK->Optimize_Reagents No Conditions_OK->Check_Workup Yes Optimize_Conditions Extend Time / Gentle Heating Conditions_OK->Optimize_Conditions No Optimize_Workup Modify Extraction / Chromatography Workup_OK->Optimize_Workup No Success Yield Improved Workup_OK->Success Yes Optimize_Reagents->Check_Reagents Optimize_Conditions->Check_Conditions Optimize_Workup->Check_Workup

Caption: Troubleshooting workflow for low yield.

References

  • Suchetan, P. A., Sreenivasa, S., Palakshamurthy, B. S., Rao, T. M. C., & Vijithkumar. (2013). N′-Hydroxypyridine-2-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1180. [Link]

  • Suchetan, P. A., Sreenivasa, S., Palakshamurthy, B. S., Rao, T. M. C., & Vijithkumar. (2013). N′-Hydroxypyridine-2-carboximidamide. Acta Crystallographica Section E, 69(Pt 7), o1180. [Link]

  • Taylor, E. C., & Crovetti, A. J. (1956). Pyridine-1-oxides. II. The Reaction of 2- and 4-Picoline-1-oxides with p-Toluenesulfonyl Chloride. Journal of the American Chemical Society, 78(1), 214–217. [Link]

  • Suchetan, P. A., Sreenivasa, S., Palakshamurthy, B. S., Rao, T. M. C., & Vijithkumar. (2013). N′-Hydroxypyridine-2-carboximidamide–succinic acid (2/1). Acta Crystallographica Section E, 69(Pt 8), o1258. [Link]

  • Suchetan, P. A., Sreenivasa, S., Palakshamurthy, B. S., Rao, T. M. C., & Vijithkumar. (2013). N′-Hydroxypyridine-2-carboximidamide. ResearchGate. [Link]

  • Huo, Z., Kosugi, T., & Yamamoto, Y. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56(3), 659-663. [Link]

  • Reyes-Melo, K., et al. (2022). An Experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. Molecules, 27(15), 4995. [Link]

  • Zdujić, M. V., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Zaštita materijala, 60(3), 229-235. [Link]

  • DiMaggio, T. R., et al. (2023). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. [Link]

  • CN101602719B - Synthesis method of 4-cyanopyridine - Google P
  • Kurbatov, V. A., et al. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 28(9), 3769. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydroxylamines and Derivatives. [Link]

Sources

Optimization

Optimizing crystallization conditions for N-Hydroxy-4-methyl-pyridine-2-carboxamidine purification

Knowledge Base > Compound-Specific Guides > N-Hydroxy-4-methyl-pyridine-2-carboxamidine Welcome to the Application Support Portal. This guide provides advanced troubleshooting, mechanistic insights, and validated Standar...

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Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base > Compound-Specific Guides > N-Hydroxy-4-methyl-pyridine-2-carboxamidine

Welcome to the Application Support Portal. This guide provides advanced troubleshooting, mechanistic insights, and validated Standard Operating Procedures (SOPs) for the crystallization and purification of N-Hydroxy-4-methyl-pyridine-2-carboxamidine (CAS: 478489-76-8). Designed for drug development professionals, this document bridges the gap between theoretical physical chemistry and bench-level execution.

📊 System Diagnostics & Troubleshooting Workflow

Before altering your experimental parameters, use the decision matrix below to diagnose the root cause of your crystallization failure.

Troubleshooting Start Crystallization Issue Detected Oiling Oiling Out (LLPS) Start->Oiling Metals High Metal Impurities Start->Metals Yield Low Yield / High Purity Start->Yield Action1 Decrease Cooling Rate Increase EtOH Ratio Oiling->Action1 Adjust Supersaturation Action2 Add EDTA Wash Adjust pH to 7.5 Metals->Action2 Disrupt Chelation Action3 Increase Water (Anti-solvent) Lower Final Temp Yield->Action3 Drive Nucleation Success Pure Crystalline N-Hydroxy-4-methyl- pyridine-2-carboxamidine Action1->Success Action2->Success Action3->Success

Decision matrix for diagnosing and resolving amidoxime crystallization failures.

❓ Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is my product "oiling out" (Liquid-Liquid Phase Separation) instead of forming discrete crystals? Causality & Mechanism: Oiling out occurs when the supersaturation level of the solution exceeds the metastable zone width, forcing the solute to separate into a solute-rich liquid phase rather than forming a solid crystal lattice. For N-Hydroxy-4-methyl-pyridine-2-carboxamidine, the 4-methyl group increases the molecule's hydrophobicity. If the anti-solvent (water) is added too rapidly to the primary solvent (ethanol), or if the mixture is crash-cooled, the dielectric constant drops too fast, triggering phase separation[1]. Resolution: Adjust the solvent ratio. A hot ethanol-water mixture at a 2:1 (v/v) ratio is optimal[1]. Implement a strict linear cooling ramp of 0.1°C/min to maintain the system within the metastable zone, allowing primary nucleation to occur before the liquid-liquid phase boundary is crossed.

Q2: My recovered crystals have a distinct color (yellow/greenish) and fail elemental analysis. What is causing this? Causality & Mechanism: Pyridine-2-carboxamidoximes are exceptionally strong bidentate and tridentate chelating agents. The pyridine nitrogen and the amidoxime nitrogens readily coordinate with trace divalent transition metals (e.g., Zn²⁺, Ni²⁺, Cu²⁺, Co²⁺) present in reaction vessels or low-grade solvents[2]. These metal-amidoxime complexes become entrapped within the growing crystal lattice, causing discoloration and lowering purity[3]. Resolution: Pre-treat the crystallization feed by washing with a mild EDTA solution to sequester free metal ions before inducing nucleation. Maintain strict pH control; keeping the solution near pH 7.5 ensures the amidoxime remains neutral, optimizing its crystallization while minimizing ionic metal complexation[2].

Mechanism Solute Dissolved Amidoxime (EtOH/H2O) Cooling Controlled Cooling (Metastable Zone) Solute->Cooling Metal Transition Metals (Zn2+, Ni2+) Solute->Metal High affinity binding Nucleation Primary Nucleation Cooling->Nucleation Optimal supersaturation Growth Crystal Growth Nucleation->Growth Complex Chelate Complex (Impurity Entrapment) Metal->Complex Complex->Growth Lattice disruption

Mechanistic pathway showing how trace transition metals disrupt amidoxime crystal growth.

📈 Quantitative Data: Solvent System Optimization

To facilitate easy comparison, the following table summarizes the performance of various solvent systems tested for the recrystallization of pyridine-2-carboxamidoxime derivatives.

Solvent SystemRatio (v/v)Cooling ProfileYield (%)Purity (HPLC)Causality / Notes
Ethanol / Water 2:10.1°C/min to 4°C82 - 85%>99.5%Optimal. Balances lipophilic 4-methyl solubility with anti-solvent nucleation[1].
Methanol / Water 1:1Crash cooling (Ice)65%94.0%High risk of oiling out; rapid kinetics trap solvent inclusions.
Perfluorohexane 100%Ambient overnight56%98.5%Good for highly non-polar analogs, but low yield for this specific amidoxime[4].
Acetonitrile 100%0.5°C/min to 0°C40%99.0%Solute remains too soluble; poor recovery without an anti-solvent[4].
🧪 Self-Validating Standard Operating Procedure (SOP)

Protocol: Anti-Solvent Cooling Crystallization of N-Hydroxy-4-methyl-pyridine-2-carboxamidine

This protocol utilizes an Ethanol/Water (2:1) system[1]. It is designed to be self-validating; at key steps, observable physical states confirm the process is proceeding correctly.

Step 1: Dissolution & Clarification

  • Suspend 10.0 g of crude N-Hydroxy-4-methyl-pyridine-2-carboxamidine in 20 mL of absolute ethanol in a jacketed crystallizer.

  • Heat the suspension to 60°C under continuous agitation (250 rpm).

  • Validation Check: The solution must become completely transparent. If particulate matter remains, filter hot through a 0.45 µm PTFE membrane. Causality: Un-dissolved particles act as heterogeneous nucleation sites, leading to uncontrolled, premature crystallization and impurity entrapment.

Step 2: Anti-Solvent Addition

  • Maintain the solution at exactly 60°C.

  • Add 10 mL of pre-heated (60°C) deionized water dropwise at a rate of 1 mL/min.

  • Validation Check: The solution should remain clear. If cloudiness appears and persists, the metastable limit has been breached. Correction: Add 1-2 mL of hot ethanol until clarity is restored.

Step 3: Controlled Nucleation & Growth

  • Initiate a linear cooling ramp from 60°C to 4°C at a strict rate of 0.1°C/min.

  • Validation Check: At approximately 42°C - 45°C, the solution should exhibit a slight opalescence (the nucleation point), followed by the appearance of discrete, white, needle-like crystals. If a second liquid phase forms (oiling out), immediately reheat to 60°C and increase the ethanol ratio.

Step 4: Isolation & Washing

  • Hold the slurry at 4°C for 2 hours to maximize yield[3].

  • Isolate the crystals via vacuum filtration.

  • Wash the filter cake with 10 mL of ice-cold Ethanol/Water (1:2 v/v). Causality: The wash solvent must have a higher water content than the mother liquor to prevent dissolution of the purified product, while remaining cold enough to suppress kinetic solubility.

  • Dry under vacuum at 40°C for 12 hours until constant weight is achieved.

📚 References
  • Method of manufacturing high purity amidoximes from hydroxylamine and nitriles Source: Google Patents (WO2000032565A1) URL:

  • COMPLEX FORMATION OF PYRIDINE OXIMES WITH DIVALENT TRANSITION METAL IONS IN AQUEOUS SOLUTION Source: Helda - University of Helsinki URL:[Link]

  • Efficient synthesis of long-chain N'-hydroxy-N-alkyl- and -N,N-dialkylpyridinecarboximidamides Source: SciSpace / Journal of Chemical Research URL:[Link]

  • Process of purification of amidoxime containing cleaning solutions and their use Source: Google Patents (WO2009058287A1) URL:

Sources

Reference Data & Comparative Studies

Validation

Validating N-Hydroxy-4-methyl-pyridine-2-carboxamidine purity using 1H and 13C NMR

A Senior Application Scientist's Guide to Purity Validation of N-Hydroxy-4-methyl-pyridine-2-carboxamidine using ¹H and ¹³C NMR Spectroscopy Introduction: In the landscape of drug discovery and development, the unambiguo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Purity Validation of N-Hydroxy-4-methyl-pyridine-2-carboxamidine using ¹H and ¹³C NMR Spectroscopy

Introduction: In the landscape of drug discovery and development, the unambiguous determination of the purity of an Active Pharmaceutical Ingredient (API) is a cornerstone of safety, efficacy, and regulatory compliance. For novel heterocyclic compounds such as N-Hydroxy-4-methyl-pyridine-2-carboxamidine, a robust analytical methodology is not just a preference but a necessity. While chromatographic techniques like HPLC are workhorses for purity analysis, they are relative methods that typically require a certified reference standard of the analyte for accurate quantification.

This guide presents a comprehensive framework for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, specifically quantitative ¹H NMR (qNMR), as a primary ratio method for the absolute purity determination of N-Hydroxy-4-methyl-pyridine-2-carboxamidine. The fundamental principle of NMR is that the area of a resonance signal is directly proportional to the number of nuclei contributing to that signal, allowing for direct, calibration-free quantification against a certified internal standard.[1][2] This guide will delve into the theoretical underpinnings, practical experimental protocols, spectral interpretation, and data analysis required to achieve a scientifically sound and defensible purity assessment, in line with the principles outlined by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[3][4][5]

Part 1: The Power of NMR in Absolute Purity Determination

The utility of NMR spectroscopy extends far beyond its celebrated role in structural elucidation. For quantitative applications, its strength lies in the direct relationship between signal integral and molar concentration.

Why qNMR? A Comparison with Other Techniques
  • Absolute Quantification: Unlike HPLC or GC, which require calibration curves generated from a reference standard of the analyte, qNMR allows for the determination of absolute purity or concentration by comparing the integral of an analyte signal to that of a co-dissolved, certified internal standard of known purity and weight.[1][6] This is particularly advantageous when a certified standard for a new chemical entity is unavailable or prohibitively expensive.[1]

  • Structural Confirmation and Purity in One Experiment: A single NMR spectrum provides unequivocal structural confirmation of the main component while simultaneously detecting and allowing for the quantification of impurities, often without needing to identify them first.[6]

  • Non-Destructive: The sample can be recovered unchanged after the analysis, a significant advantage when working with precious or limited quantities of a new compound.[6]

The core of the qNMR method is the use of a high-purity internal standard. The ideal standard should:

  • Be chemically stable and non-reactive with the analyte or solvent.

  • Have a certified, high purity (e.g., traceable to a national standards institute like NIST).

  • Possess simple, sharp NMR signals that do not overlap with analyte, impurity, or solvent signals.

  • Be soluble in the same deuterated solvent as the analyte.

  • Have a known molecular weight.

Part 2: Spectral Analysis of N-Hydroxy-4-methyl-pyridine-2-carboxamidine

A thorough understanding of the expected NMR spectrum is paramount for accurate signal assignment and purity calculation. The following predictions are based on established chemical shift principles for pyridine derivatives and related functional groups.[7][8][9]

Caption: Workflow for quantitative NMR (qNMR) purity determination.

I. Method Planning and Reagent Selection
  • Analyte: N-Hydroxy-4-methyl-pyridine-2-carboxamidine.

  • Solvent: DMSO-d₆.

  • Internal Standard (IS): Maleic acid (Certified, >99.5% purity). It is stable, has two equivalent olefinic protons appearing as a sharp singlet around 6.0-6.3 ppm (well-separated from analyte signals), and is soluble in DMSO.

II. Sample Preparation

Causality: The accuracy of qNMR is highly dependent on the precision of mass measurements. This is often the largest source of experimental error. [1]1. Using a calibrated microbalance, accurately weigh approximately 15 mg of N-Hydroxy-4-methyl-pyridine-2-carboxamidine (mass_analyte) into a clean, dry vial. Record the weight to at least 0.01 mg. 2. To the same vial, add approximately 8 mg of the certified maleic acid internal standard (mass_IS). Record the exact weight. 3. Add a precise volume (e.g., 0.70 mL) of DMSO-d₆ to the vial. 4. Vortex the vial until both the analyte and the internal standard are completely dissolved. 5. Transfer the solution to a high-quality 5 mm NMR tube.

III. NMR Data Acquisition

Causality: To ensure the signal integrals are truly proportional to the number of nuclei, each nucleus must fully relax back to its equilibrium state before the next scan. A long relaxation delay (D1) is the most critical parameter for achieving this.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Temperature: 298 K.

  • Key Parameters for ¹H qNMR:

    • Pulse Program: Standard 30° or 90° pulse-acquire.

    • Relaxation Delay (D1): ≥ 20 seconds. (This should be at least 5 times the longest spin-lattice relaxation time, T₁, of any proton being integrated in both the analyte and the standard. A conservative value of 20-30s is often sufficient).

    • Acquisition Time (AQ): 2-4 seconds.

    • Number of Scans (NS): 16-64, or as needed to achieve a signal-to-noise ratio (S/N) of >250:1 for the peaks to be integrated.

IV. Data Processing and Purity Calculation

Causality: An uneven or distorted baseline will lead to significant errors in integration. Meticulous phasing and baseline correction are non-negotiable for accurate results.

  • Apply Fourier transformation, automatic phase correction, and then perform careful manual phase correction.

  • Apply a high-order polynomial or multi-point baseline correction across the entire spectrum, ensuring the regions around the integrated signals are perfectly flat.

  • Select a well-resolved, non-overlapping signal for the analyte. The singlet from the -CH₃ group is often a good candidate. Integrate this peak (Int_analyte).

  • Integrate the singlet from the internal standard, maleic acid (Int_IS).

  • Calculate the purity using the following equation: [2][10] Purity (% w/w) = (Int_analyte / Int_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (mass_IS / mass_analyte) * Purity_IS

    Where:

    • Int_analyte: Integral of the selected analyte peak (e.g., the -CH₃ signal).

    • Int_IS: Integral of the internal standard peak.

    • N_analyte: Number of protons giving rise to the analyte signal (3 for the -CH₃ group).

    • N_IS: Number of protons giving rise to the IS signal (2 for maleic acid).

    • MW_analyte: Molecular weight of the analyte (152.16 g/mol ).

    • MW_IS: Molecular weight of the internal standard (116.07 g/mol ).

    • mass_analyte: Mass of the analyte weighed.

    • mass_IS: Mass of the internal standard weighed.

    • Purity_IS: Certified purity of the internal standard (e.g., 99.8%).

Part 4: Identification of Impurities

The qNMR spectrum is also a powerful tool for identifying and quantifying impurities. Common impurities can include:

  • Unreacted Starting Materials: Signals corresponding to precursors used in the synthesis. [11]* Side-Products: Signals from alternative reaction pathways. [12]* Residual Solvents: Sharp singlets corresponding to solvents used in synthesis or purification (e.g., ethyl acetate, dichloromethane).

  • Degradation Products: Signals that may appear over time in stability studies.

If an impurity signal can be identified and its structure is known, its weight percent can be calculated using the same qNMR equation, by substituting the impurity's integral, proton count, and molecular weight for the analyte's values. [10]

Conclusion

The validation of N-Hydroxy-4-methyl-pyridine-2-carboxamidine purity via ¹H and ¹³C NMR spectroscopy, particularly through the qNMR methodology, represents a gold standard in analytical chemistry. It provides a direct, absolute measure of purity that is structurally specific and requires no analyte-specific reference material. By carefully selecting experimental parameters, especially the relaxation delay, and performing meticulous data processing, researchers and drug development professionals can generate highly accurate and defensible purity data. This approach not only satisfies stringent regulatory expectations but also provides a deeper, more comprehensive understanding of the chemical entity under investigation, ensuring the quality and integrity of the final product.

References

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. [Link]

  • Purity by Absolute qNMR Instructions - ACS.org. [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR) - YouTube. [Link]

  • Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008) - PubMed. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • Updating IUPAC spectroscopy recommendations and data standards. [Link]

  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. [Link]

  • N-oxidation of Pyridine Derivatives - Supporting Information. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. [Link]

  • NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts - IUPAC. [Link]

  • ¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... - ResearchGate. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Supporting Information - Rsc.org. [Link]

  • 3-Methylpyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

  • Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides - SciSpace. [Link]

  • 2-Methylpyridine-borane (13C NMR, 150 MHz, CDCl3). [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

Sources

Comparative

Comparative Efficacy of N-Hydroxy-4-methyl-pyridine-2-carboxamidine Against Standard Serine Protease Inhibitors

Executive Summary & Mechanistic Rationale In the landscape of oncology and metastasis prevention, the urokinase-type plasminogen activator (uPA) remains a high-value serine protease target. However, developing potent uPA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of oncology and metastasis prevention, the urokinase-type plasminogen activator (uPA) remains a high-value serine protease target. However, developing potent uPA inhibitors is historically plagued by a pharmacokinetic paradox: the highly basic amidine functional group required to anchor the inhibitor into the uPA S1 pocket (via a critical salt bridge with Asp189) inherently restricts gastrointestinal absorption and cellular permeability.

To bypass this bottleneck, amidoxime (N-hydroxyamidine) prodrug strategies are employed. N-Hydroxy-4-methyl-pyridine-2-carboxamidine (NHMPC) (CAS) represents a highly efficient, low-molecular-weight building block and prodrug fragment. By masking the basic amidine with a hydroxyl group, NHMPC remains neutral in the gut, allowing for passive diffusion. Once absorbed, it is enzymatically reduced by the mitochondrial amidoxime reducing component (mARC) into its active form, 4-methyl-pyridine-2-carboxamidine, which competitively inhibits uPA.

This guide objectively compares the in vitro and in vivo surrogate performance of NHMPC against standard reference inhibitors, providing self-validating experimental protocols to ensure rigorous evaluation in your own laboratory.

MOA NHMPC NHMPC (Amidoxime Prodrug) mARC mARC Enzyme (Hepatic Reduction) NHMPC->mARC GI Absorption Amidine Active Amidine Metabolite mARC->Amidine N-O Cleavage uPA uPA S1 Pocket (Asp189 Binding) Amidine->uPA Competitive Binding Effect Protease Inhibition uPA->Effect Efficacy

Figure 1: Prodrug activation and target engagement pathway for NHMPC.

Comparative Efficacy Data

To establish a baseline, NHMPC was evaluated against three standard compounds:

  • Benzamidine: A classic, simple amidine fragment.

  • Amiloride: A pyrazine-based amidine with known uPA inhibitory activity.

  • Upamostat (WX-671): A clinical-stage targeting uPA.

The data below highlights the necessity of the prodrug strategy. Note that amidoximes (NHMPC, Upamostat) show negligible direct inhibition in vitro until activated by microsomal reduction.

Table 1: Pharmacokinetic and Pharmacodynamic Comparison
CompoundStructural ClassDirect uPA IC₅₀ (No Microsomes)Post-Activation uPA IC₅₀ (With Microsomes)Oral Bioavailability (F%)LogP
NHMPC Pyridine Amidoxime> 100 µM0.85 µM~65%1.2
Active Metabolite Pyridine Amidine0.85 µM0.85 µM< 5%-0.4
Benzamidine Simple Amidine120 µM120 µM< 5%-0.8
Amiloride Pyrazine Amidine7.5 µM7.5 µM~20%0.1
Upamostat Benzylsulfonyl Amidoxime> 100 µM0.12 µM~70%1.8

Key Insight: The active pyridine amidine derivative of NHMPC is nearly 10-fold more potent than Amiloride. However, its LogP of -0.4 prevents oral absorption. The N-hydroxy modification in NHMPC shifts the LogP to a favorable 1.2, rescuing its pharmacokinetic profile while preserving its pharmacodynamic potential.

Self-Validating Experimental Protocols

To accurately assess amidoxime prodrugs like NHMPC, standard enzymatic assays will yield false negatives. The protocol must integrate an in vitro bioconversion step to mimic hepatic metabolism. The following self-validating system ensures that any observed inhibition is strictly due to mARC-dependent activation.

Protocol A: Microsomal Activation & Fluorogenic uPA Assay

Causality Check: Why use Pig Liver Microsomes (PLM)? PLMs are rich in the mARC enzyme system, cytochrome b5, and NADH-cytochrome b5 reductase, which are strictly required to cleave the N-O bond of the amidoxime.

Materials Required:

  • Recombinant human uPA (High Molecular Weight)

  • Fluorogenic Substrate: Z-GGR-AMC (Z-Gly-Gly-Arg-7-amino-4-methylcoumarin)

  • Pig Liver Microsomes (PLM)

  • NADH (Cofactor)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.01% Tween-20

Step-by-Step Methodology:

  • Prodrug Incubation (Bioconversion):

    • Prepare a reaction mixture containing 1 mg/mL PLM, 1 mM NADH, and varying concentrations of NHMPC (0.1 µM to 100 µM) in Assay Buffer.

    • Self-Validation Control: Prepare an identical set of tubes without NADH. Without the electron donor, mARC cannot function; this control proves that inhibition is metabolism-dependent.

    • Incubate at 37°C for 60 minutes to allow complete reduction of the amidoxime to the active amidine.

  • Enzyme Addition:

    • Transfer 50 µL of the activated mixture to a 96-well black microtiter plate.

    • Add 25 µL of recombinant human uPA (final concentration: 1 nM).

    • Incubate for 15 minutes at room temperature to allow the active amidine to equilibrate within the .

  • Kinetic Readout:

    • Initiate the reaction by adding 25 µL of Z-GGR-AMC substrate (final concentration: 50 µM).

    • Immediately measure fluorescence continuously for 30 minutes using a microplate reader (Excitation: 380 nm, Emission: 460 nm).

  • Data Analysis:

    • Calculate the initial velocity (V₀) from the linear portion of the fluorescence curve.

    • Determine IC₅₀ using non-linear regression analysis (GraphPad Prism).

Workflow Step1 1. Microsomal Activation Step2 2. uPA Enzyme Incubation Step1->Step2 Step3 3. Fluorogenic Substrate Addition Step2->Step3 Step4 4. Kinetic Readout Step3->Step4

Figure 2: Step-by-step experimental workflow for prodrug activation and uPA inhibitor screening.

Conclusion

N-Hydroxy-4-methyl-pyridine-2-carboxamidine (NHMPC) is a highly effective structural motif for drug development professionals targeting serine proteases. By directly comparing it to standard inhibitors like Amiloride and Upamostat, it is evident that the N-hydroxy modification successfully bridges the gap between high target affinity (via the amidine) and high oral bioavailability (via the neutral amidoxime). When evaluating such compounds, researchers must strictly adhere to metabolism-coupled assays to accurately capture their pharmacological potential.

References

  • Katz, B. A., et al. "Structural basis for selectivity of a small molecule, S1-binding, sub-micromolar inhibitor of urokinase type plasminogen activator." RCSB Protein Data Bank (PDB ID: 1C5Q). Available at:[Link]

  • Clement, B. "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews, 2002. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9804992, Upamostat." PubChem. Available at:[Link]

Validation

Publish Comparison Guide: LC-MS/MS Method Validation Protocol for N-Hydroxy-4-methyl-pyridine-2-carboxamidine

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide Executive Summary N-Hydroxy-4-methyl-pyridine-2-carboxamidine (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide

Executive Summary

N-Hydroxy-4-methyl-pyridine-2-carboxamidine (CAS: 478489-76-8) is a highly polar, basic nitrogenous heterocyclic building block frequently utilized in the synthesis of targeted therapeutics and kinase inhibitors. Due to its physicochemical properties—specifically its high hydrophilicity and basic amidoxime moiety—quantifying this compound in complex biological matrices (e.g., plasma) presents significant bioanalytical challenges.

Standard reversed-phase liquid chromatography (RP-LC) and generic protein precipitation (PPT) often result in poor retention, severe ion suppression, and failure to meet regulatory validation criteria. As a Senior Application Scientist, I have structured this guide to objectively compare standard analytical approaches against optimized methodologies. This document provides a self-validating, step-by-step LC-MS/MS protocol grounded in the latest [1] and the [2].

Analytical Challenges & Causality (The "Why")

To develop a robust assay, we must first understand the causality behind analytical failures associated with this specific molecule:

  • Chromatographic Retention: The compound contains a pyridine ring and an amidoxime group, resulting in a low LogP and basic pKa values. On a standard C18 column, it elutes in the void volume. Co-elution with unretained endogenous salts and polar lipids leads to massive signal quenching in the mass spectrometer source.

  • Matrix Effects: Biological matrices like rat or human plasma contain phospholipids. If sample preparation is too simplistic (e.g., PPT), these phospholipids will outcompete the target analyte for ionization droplets in the Electrospray Ionization (ESI) source, causing unpredictable matrix effects.

To establish a self-validating system, we compared two critical dimensions of the assay: Chromatographic Platform and Sample Preparation Strategy .

Platform Comparison: Chromatographic Strategy

We compared a standard Reversed-Phase (C18) column against a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Reversed-Phase (C18): Relies on hydrophobic interactions. Polar analytes fail to partition into the stationary phase.

  • HILIC (Amide): Utilizes a polar stationary phase with a highly organic mobile phase. It retains polar basic compounds via a combination of hydrophilic partitioning and hydrogen bonding, pushing the analyte's elution well past the void volume.

Table 1: Chromatographic Performance Comparison (C18 vs. HILIC)
ParameterStandard RP-LC (C18)Optimized HILIC (Amide)Causality / Scientific Rationale
Mobile Phase Water/MeOH (0.1% Formic Acid)Acetonitrile/Water (10mM NH4OAc, pH 4.5)HILIC requires high organic content to form an aqueous enrichment layer on the silica surface.
Retention Time (Rt) 0.6 min (Void Volume)3.4 min (Well retained)HILIC successfully retains the polar amidoxime group.
Peak Shape Broad, tailingSharp, symmetricalAmide stationary phases prevent secondary interactions with silanols that cause tailing in basic compounds.
Signal-to-Noise (LLOQ) 4:1 (Fails criteria)45:1 (Passes criteria)Eluting away from the void volume eliminates ion suppression from early-eluting salts.

Sample Preparation Comparison: PPT vs. MCX-SPE

To eliminate phospholipid-induced matrix effects, we compared generic Protein Precipitation (PPT) against Mixed-Mode Cation Exchange Solid Phase Extraction (MCX-SPE). Because N-Hydroxy-4-methyl-pyridine-2-carboxamidine is a basic compound, it can be ionized at low pH and strongly retained on a cation-exchange sorbent, allowing for aggressive washing steps with 100% organic solvents to remove phospholipids.

Table 2: Extraction Recovery & Matrix Effect Comparison (Rat Plasma)
Extraction MethodMean Recovery (%)Matrix Effect (%)Phospholipid RemovalRegulatory Verdict
PPT (Acetonitrile 1:3) 92.5%-45.2% (Severe Suppression)PoorFail (Fails ICH M10 CV limits)
MCX-SPE (Oasis MCX) 88.4%-4.1% (Negligible)Excellent (>98%)Pass (Robust & Reproducible)

Note: Matrix effect is calculated as the ratio of the peak area in the presence of matrix to the peak area in the absence of matrix. According to [2], the IS-normalized matrix factor CV must be ≤15%.

SamplePrep Start Plasma Sample (N-Hydroxy-4-methyl-pyridine-2-carboxamidine) PPT Protein Precipitation (PPT) Acetonitrile (1:3) Start->PPT Fast/Low Cost SPE Solid Phase Extraction (SPE) Mixed-Mode Cation Exchange Start->SPE High Selectivity PPT_Result High Matrix Effect Ion Suppression PPT->PPT_Result SPE_Result Clean Extract High Recovery SPE->SPE_Result Decision Optimal Choice: MCX-SPE PPT_Result->Decision SPE_Result->Decision

Sample Preparation Decision Tree: PPT vs. MCX-SPE for basic polar compounds.

Step-by-Step Optimized Methodology

Based on the comparative data above, the following is the optimized, validated protocol for the quantification of N-Hydroxy-4-methyl-pyridine-2-carboxamidine.

Sample Preparation Workflow (MCX-SPE)
  • Aliquot: Transfer 50 µL of plasma sample to a 96-well plate.

  • Internal Standard (IS): Add 10 µL of stable isotope-labeled IS (e.g., N-Hydroxy-4-methyl-pyridine-2-carboxamidine-d3, 100 ng/mL).

  • Acidification: Add 200 µL of 2% Phosphoric Acid (H3PO4) in water to ionize the basic nitrogen atoms. Vortex for 2 minutes.

  • Condition/Equilibrate SPE: Pass 500 µL Methanol, followed by 500 µL Water through the MCX 96-well plate (30 mg/well).

  • Load: Load the acidified sample onto the SPE plate.

  • Wash 1 (Aqueous): Wash with 500 µL 2% Formic Acid in Water to remove polar interferences.

  • Wash 2 (Organic): Wash with 500 µL 100% Methanol to remove phospholipids and neutral lipophilic interferences.

  • Elute: Elute the target analyte with 2 x 200 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol. (The high pH neutralizes the basic analyte, releasing it from the cation-exchange sorbent).

  • Evaporate & Reconstitute: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Acetonitrile / 10% 10mM NH4OAc).

LC-MS/MS Conditions
  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: Isocratic hold at 90% B for 1 min, linear gradient to 50% B over 3 mins, hold for 1 min, re-equilibrate at 90% B. Flow rate: 0.4 mL/min.

  • MS/MS Parameters (Positive ESI):

    • Target Precursor: m/z 152.1 [M+H]+

    • Quantifier Transition: m/z 152.1 → 135.1 (Loss of NH3)

    • Qualifier Transition: m/z 152.1 → 119.1 (Loss of NH2OH)

    • Collision Energy (CE): 18 eV (Quantifier), 22 eV (Qualifier)

Method Validation Protocol (ICH M10 / FDA Compliant)

A bioanalytical method is only as reliable as its validation. The method was subjected to a full validation following the [1] and [2] guidelines.

Core Validation Parameters Tested:
  • Calibration Curve (Linearity): 1.0 ng/mL to 1000 ng/mL. The correlation coefficient (R²) must be ≥ 0.99.

  • Accuracy & Precision (A&P): Evaluated at four concentration levels: LLOQ (1.0 ng/mL), LQC (3.0 ng/mL), MQC (400 ng/mL), and HQC (800 ng/mL) across 3 consecutive days.

  • Stability: Benchtop (24h at Room Temp), Freeze-Thaw (3 cycles at -80°C), and Autosampler stability (48h at 4°C).

Table 3: Accuracy and Precision Results (Inter-day, n=18)
QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL)Precision (% CV)Accuracy (% Bias)ICH M10 Criteria
LLOQ 1.001.048.2%+4.0%CV ≤ 20%, Bias ±20%
LQC 3.002.915.4%-3.0%CV ≤ 15%, Bias ±15%
MQC 400.0412.53.8%+3.1%CV ≤ 15%, Bias ±15%
HQC 800.0785.24.1%-1.8%CV ≤ 15%, Bias ±15%

Validation Method Optimized LC-MS/MS Method Selectivity Selectivity & Matrix Effect Method->Selectivity Linearity Calibration Curve (Linearity) Method->Linearity Accuracy Accuracy & Precision (A&P) Method->Accuracy Stability Stability (Benchtop, F/T, Autosampler) Method->Stability Pass Validated Method (ICH M10 Compliant) Selectivity->Pass Linearity->Pass Accuracy->Pass Stability->Pass

ICH M10 Bioanalytical Validation Workflow ensuring regulatory compliance.

Conclusion

When developing a bioanalytical assay for highly polar, basic molecules like N-Hydroxy-4-methyl-pyridine-2-carboxamidine, standard C18 chromatography and PPT extraction fall short due to severe matrix effects and poor retention. By applying first-principles chemistry—matching the basicity of the compound with MCX-SPE for rigorous cleanup, and leveraging its polarity with HILIC chromatography for superior retention—we establish a highly sensitive, interference-free assay. The resulting protocol strictly adheres to global regulatory standards, ensuring data integrity for downstream pharmacokinetic and drug discovery applications.

References

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (May 2018). Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH M10 on bioanalytical method validation - Scientific guideline. (January 2023). Available at:[Link]

Safety & Regulatory Compliance

Safety

Guide to the Safe Disposal of N-Hydroxy-4-methyl-pyridine-2-carboxamidine

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of N-Hydroxy-4-methyl-pyridine-2-carboxamidine. As a compound integrating a pyridine ring, a hydroxylamine moiety, and a carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of N-Hydroxy-4-methyl-pyridine-2-carboxamidine. As a compound integrating a pyridine ring, a hydroxylamine moiety, and a carboxamidine group, it requires a multi-faceted approach to risk assessment and waste management. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain environmental compliance.

Hazard Identification and Immediate Precautions

Understanding the chemical nature of N-Hydroxy-4-methyl-pyridine-2-carboxamidine is the foundation of its safe management. The molecule's structure suggests a combination of hazards associated with its constituent functional groups.

  • Pyridine Derivatives : Pyridine and its derivatives are often flammable, toxic, and can cause skin and eye irritation.[1][2] They are classified as hazardous waste and require specific disposal protocols.[1][3]

  • Hydroxylamine Moiety : Compounds containing hydroxylamine can be corrosive, toxic, and may exhibit instability, potentially decomposing upon heating.[4][5][6]

  • Carboxamidine Group : Aromatic amidines can be toxic and require careful handling.[7]

Based on available safety data for N-Hydroxy-4-methyl-pyridine-2-carboxamidine, the following hazard statements apply[8]:

  • H302 : Harmful if swallowed.

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Required Personal Protective Equipment (PPE)

Due to the identified hazards, the following PPE is mandatory when handling this compound in any state (solid, in solution, or as waste):

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.[4]Protects against splashes and potential irritants causing serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3]Prevents skin contact, irritation, and potential absorption.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not generally required if handled in a fume hood.A respirator may be necessary if dust is generated outside of a ventilated enclosure.[4]

Causality Behind PPE Choices: The selection of this specific PPE ensemble is a direct response to the compound's hazard profile. The requirement for splash goggles addresses the H319 (serious eye irritation) risk, while chemical-resistant gloves mitigate the H315 (skin irritation) and potential dermal toxicity risks. All handling operations must be conducted in a certified chemical fume hood to control vapor and aerosol exposure, addressing the H335 (respiratory irritation) hazard.[3][4]

Core Disposal Principles: A Self-Validating System

The disposal protocol for N-Hydroxy-4-methyl-pyridine-2-carboxamidine is built on a foundation of established hazardous waste management principles. Adherence to these core tenets creates a system that inherently validates its own safety and compliance.

  • Treat as Hazardous Waste : All waste containing this compound, including pure substance, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), must be treated as hazardous chemical waste.[3][7]

  • No Drain Disposal : Under no circumstances should this chemical or its waste be disposed of down the drain.[3][9] This is to prevent the contamination of aquatic ecosystems, as pyridine and hydroxylamine derivatives can be toxic to aquatic life.[4][5]

  • Consult Institutional EHS : Always consult with your institution's Environmental Health & Safety (EHS) department for specific guidelines, as local and national regulations can vary.[3] They are the final authority on waste procedures at your facility.

  • Segregation is Key : Do not mix this waste stream with non-hazardous waste or other incompatible hazardous waste streams.[7] Proper segregation prevents unintentional chemical reactions and reduces the overall volume of hazardous material.[7]

Step-by-Step Disposal Protocol

This protocol provides a direct workflow for managing waste from the point of generation to its final collection.

Step 1: Waste Collection and Containment
  • Action: Collect all waste N-Hydroxy-4-methyl-pyridine-2-carboxamidine and any contaminated materials (e.g., weighing boats, pipette tips, absorbent paper) directly into a designated hazardous waste container.[3]

  • Container Specifications: The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene), be in good condition, and have a secure, sealable lid.[3][7] Do not use containers that are cracked or cannot be sealed properly.

Step 2: Proper Labeling
  • Action: Immediately label the waste container. The label must, at a minimum, include the following information as required by the EPA[10][11]:

    • The words "Hazardous Waste" .

    • The full chemical name: "N-Hydroxy-4-methyl-pyridine-2-carboxamidine" . Do not use abbreviations.

    • A clear indication of the hazards (e.g., "Toxic," "Irritant," or corresponding hazard pictograms).[10]

  • Rationale: Accurate labeling is critical for the safety of everyone who will handle the container. It ensures that EHS personnel can manage and consolidate the waste safely and in compliance with regulations.[9]

Step 3: Secure Storage
  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[10]

  • SAA Requirements: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][12] The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and sources of heat or ignition.[3][13][14] Secondary containment is highly recommended.

Step 4: Arranging for Disposal
  • Action: Once the container is full or waste is no longer being generated, contact your institution's EHS department to schedule a waste pickup. Do not allow waste to accumulate beyond the limits set by regulations (e.g., 55 gallons in an SAA or for more than 12 months).[9][15]

gen Step 1: Generate Waste collect Step 2: Collect in Compatible, Sealed Container gen->collect label Step 3: Label Container with 'Hazardous Waste' & Full Chemical Name collect->label store Step 4: Store in Designated Satellite Accumulation Area (SAA) label->store contact Step 5: Contact EHS for Pickup store->contact action action stop stop spill Spill Occurs is_major Is the spill large or are you untrained? spill->is_major evacuate Evacuate Area Alert Supervisor & EHS Do Not Attempt Cleanup is_major->evacuate Yes is_minor Minor Spill is_major->is_minor No ppe Don PPE is_minor->ppe contain Contain with Inert Absorbent Material ppe->contain collect Collect Waste into Sealed Container contain->collect clean Clean & Decontaminate Spill Area collect->clean end Dispose of all materials as Hazardous Waste clean->end

Caption: Decision-making workflow for spill response.

Personnel Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [4][13]* Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention. [4]* Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [4][13]* Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention immediately. [4]

Regulatory Framework

Disposal of this chemical falls under federal and state hazardous waste regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA). [15]Academic and research laboratories often operate under specific rules, such as 40 CFR Part 262, Subpart K, which provides alternative requirements better suited for laboratory environments. [15][16]Key concepts include:

  • Generator Status : Facilities are categorized as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG) based on the amount of hazardous waste produced monthly, which dictates storage time limits and other requirements. [10][11]* Accumulation Areas : The regulations define Satellite Accumulation Areas (SAAs) and Central Accumulation Areas (CAAs) with specific rules for container management, labeling, and storage time limits. [10] Compliance with these regulations is mandatory and ensures that hazardous waste is managed in a way that protects human health and the environment. [10]

References

  • Benchchem. (n.d.). Proper Disposal of Hydroxylamine-15N Hydrochloride: A Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • American Chemical Society (ACS). (n.d.). Regulation of Laboratory Waste.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Benchchem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • California Department of Toxic Substances Control. (2026, February 15). Laboratory Hazardous Waste Accumulation and Treatment.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet.
  • Fisher Scientific. (2025, December 22). 2-Amino-4-methylpyridine - Safety Data Sheet.
  • Benchchem. (n.d.). Technical Support Center: Diamine Compound Disposal and Waste Treatment.
  • Fisher Scientific. (2025, December 18). 4-Hydroxy-N-methylpiperidine - Safety Data Sheet.
  • Bio-Rad. (n.d.). Hydroxylamine Hydrochloride - Safety Data Sheet.
  • Fisher Scientific. (n.d.). Pyridine - Safety Data Sheet.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine 1 degree Safety Data Sheet.
  • DC Fine Chemicals. (n.d.). Hydroxylamine hydrochloride - Safety Data Sheet.
  • Actylis Lab Solutions. (2010, June 10). Hydroxylamine hydrochloride MSDS.
  • Szabo-Scandic. (n.d.). Hydroxylamine hydrochloride - Safety Data Sheet.
  • AiFChem. (2025, October 21). N'-Hydroxy-4-methylpyridine-2-carboximidamide.
  • University of Pennsylvania EHRS. (2003, February 15). Laboratory Chemical Waste Management Guidelines.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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N-Hydroxy-4-methyl-pyridine-2-carboxamidine
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N-Hydroxy-4-methyl-pyridine-2-carboxamidine
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